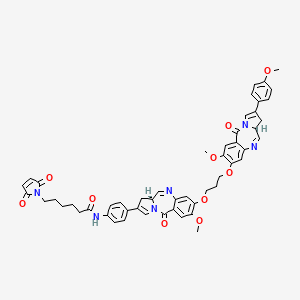
MC-Pbd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
MC-Pbd compounds can be synthesized through various synthetic routes. One common method involves the use of vanillin as a starting material, which undergoes a series of nine steps to form the pyrrolobenzodiazepine core structure . Key steps in the synthesis include cyclization, cyclocondensation, reductive cyclization, and oxidative cyclization .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
Types of Reactions
MC-Pbd compounds undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
MC-Pbd compounds have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with DNA and proteins.
Medicine: Investigated for their potential as anticancer agents due to their ability to crosslink DNA and induce cell death.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of MC-Pbd compounds involves the formation of covalent bonds with the DNA minor groove, leading to DNA crosslinking. This crosslinking disrupts the normal function of DNA, ultimately resulting in cell death. The primary molecular target is the guanine base in DNA, which forms a covalent bond with the electrophilic N10-C11 imine moiety of the this compound compound .
類似化合物との比較
MC-Pbd compounds are unique due to their potent DNA-crosslinking ability. Similar compounds include:
Anthramycin: A naturally occurring pyrrolobenzodiazepine with similar DNA-binding properties.
Sibiromycin: Another natural pyrrolobenzodiazepine known for its cytotoxic effects.
Tomaymycin: A synthetic pyrrolobenzodiazepine with applications in cancer therapy
This compound compounds stand out due to their higher potency and specificity in targeting DNA, making them promising candidates for therapeutic applications .
特性
分子式 |
C52H50N6O10 |
|---|---|
分子量 |
919.0 g/mol |
IUPAC名 |
N-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]phenyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C52H50N6O10/c1-64-39-15-11-33(12-16-39)35-23-38-29-54-43-27-47(45(66-3)25-41(43)52(63)58(38)31-35)68-21-7-20-67-46-26-42-40(24-44(46)65-2)51(62)57-30-34(22-37(57)28-53-42)32-9-13-36(14-10-32)55-48(59)8-5-4-6-19-56-49(60)17-18-50(56)61/h9-18,24-31,37-38H,4-8,19-23H2,1-3H3,(H,55,59)/t37-,38-/m0/s1 |
InChIキー |
MDHXXZBRMXVGRH-UWXQCODUSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)NC(=O)CCCCCN9C(=O)C=CC9=O)OC |
正規SMILES |
COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)NC(=O)CCCCCN9C(=O)C=CC9=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




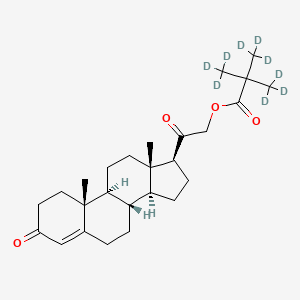

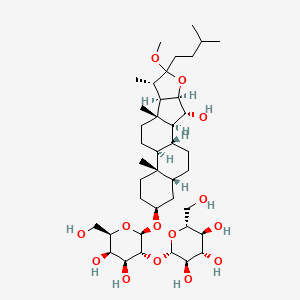
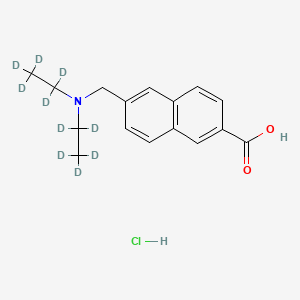
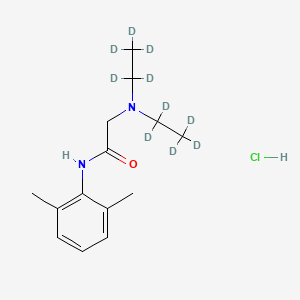
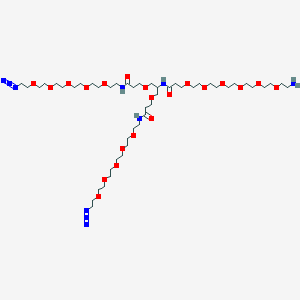
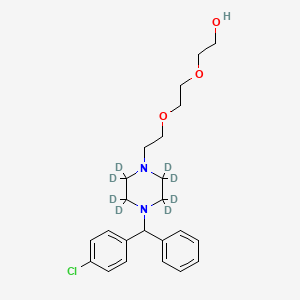
![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)

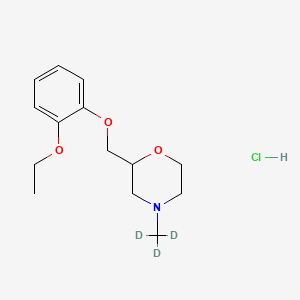

![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)
